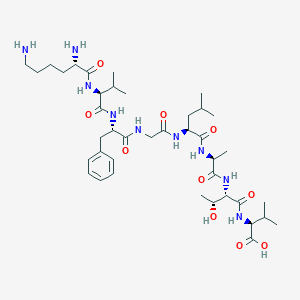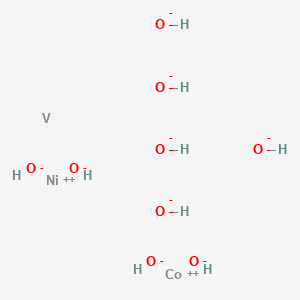![molecular formula C23H20F2N2O3 B12611467 2-Acetamido-4,5-difluoro-N-[3-(2-phenylethoxy)phenyl]benzamide CAS No. 648922-48-9](/img/structure/B12611467.png)
2-Acetamido-4,5-difluoro-N-[3-(2-phenylethoxy)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetamido-4,5-difluoro-N-[3-(2-phenylethoxy)phenyl]benzamide is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of acetamido, difluoro, and phenylethoxy groups attached to a benzamide core, making it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-4,5-difluoro-N-[3-(2-phenylethoxy)phenyl]benzamide typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the Acetamido Group: This step involves the acetylation of an amine group using acetic anhydride or acetyl chloride under basic conditions.
Introduction of Difluoro Groups: Fluorination can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Attachment of the Phenylethoxy Group: This step involves the etherification of a phenol group with a phenylethyl halide under basic conditions.
Formation of the Benzamide Core: The final step involves the coupling of the intermediate compounds to form the benzamide structure, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Acetamido-4,5-difluoro-N-[3-(2-phenylethoxy)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides with various functional groups.
Aplicaciones Científicas De Investigación
2-Acetamido-4,5-difluoro-N-[3-(2-phenylethoxy)phenyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Acetamido-4,5-difluoro-N-[3-(2-phenylethoxy)phenyl]benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Acetamido-4-fluoroanisole
- 2-Acetamido-4,5-difluorobenzamide
- N-(2-Phenylethoxy)benzamide
Uniqueness
2-Acetamido-4,5-difluoro-N-[3-(2-phenylethoxy)phenyl]benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Propiedades
Número CAS |
648922-48-9 |
|---|---|
Fórmula molecular |
C23H20F2N2O3 |
Peso molecular |
410.4 g/mol |
Nombre IUPAC |
2-acetamido-4,5-difluoro-N-[3-(2-phenylethoxy)phenyl]benzamide |
InChI |
InChI=1S/C23H20F2N2O3/c1-15(28)26-22-14-21(25)20(24)13-19(22)23(29)27-17-8-5-9-18(12-17)30-11-10-16-6-3-2-4-7-16/h2-9,12-14H,10-11H2,1H3,(H,26,28)(H,27,29) |
Clave InChI |
XYBSCSLTTXUHMS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC(=C(C=C1C(=O)NC2=CC(=CC=C2)OCCC3=CC=CC=C3)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![4-Nitro-N-[2-(2-phenyl-1H-indol-3-yl)propyl]benzene-1-sulfonamide](/img/structure/B12611433.png)
![2-[1-(Bromomethyl)cyclopropyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B12611436.png)
![2alpha-[(R)-3-Nitro-alpha-hydroxybenzyl]cyclohexanone](/img/structure/B12611443.png)

![4-Butoxy-6-(3-fluorophenyl)pyrido[3,2-D]pyrimidin-2-amine](/img/structure/B12611448.png)
![2,2'-(Anthracene-9,10-diyl)bis{5-[2-(4-iodophenyl)ethenyl]thiophene}](/img/structure/B12611450.png)
